molecular formula C18H33N7O8 B12526022 L-Lysyl-L-glutaminyl-L-seryl-L-asparagine CAS No. 798541-32-9

L-Lysyl-L-glutaminyl-L-seryl-L-asparagine

Cat. No.: B12526022
CAS No.: 798541-32-9
M. Wt: 475.5 g/mol
InChI Key: UFUKUUANQFNGKM-BJDJZHNGSA-N
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Description

L-Lysyl-L-glutaminyl-L-seryl-L-asparagine is a peptide composed of four amino acids: lysine, glutamine, serine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-glutaminyl-L-seryl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the carboxyl group of the growing peptide chain.

    Deprotection: The protecting group on the amino acid is removed, usually with a reagent like TFA, to expose the amino group for the next coupling step.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like HF or TFA.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-glutaminyl-L-seryl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxyl group, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

L-Lysyl-L-glutaminyl-L-seryl-L-asparagine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industrial Processes: Used in the production of bioactive peptides for various applications.

Mechanism of Action

The mechanism of action of L-Lysyl-L-glutaminyl-L-seryl-L-asparagine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with enzymes involved in protein synthesis or degradation, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-L-lysyl-L-seryl-L-lysyl
  • L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-alanyl-L-lysyl-L-seryl

Uniqueness

L-Lysyl-L-glutaminyl-L-seryl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its combination of lysine, glutamine, serine, and asparagine allows for unique interactions with biological molecules, making it valuable for research and industrial applications.

Properties

CAS No.

798541-32-9

Molecular Formula

C18H33N7O8

Molecular Weight

475.5 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H33N7O8/c19-6-2-1-3-9(20)15(29)23-10(4-5-13(21)27)16(30)25-12(8-26)17(31)24-11(18(32)33)7-14(22)28/h9-12,26H,1-8,19-20H2,(H2,21,27)(H2,22,28)(H,23,29)(H,24,31)(H,25,30)(H,32,33)/t9-,10-,11-,12-/m0/s1

InChI Key

UFUKUUANQFNGKM-BJDJZHNGSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)N

Origin of Product

United States

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